N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-5-methylpyridine-2-carboxamide
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Overview
Description
N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-5-methylpyridine-2-carboxamide, also known as BHMP, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BHMP belongs to the piperidine family of compounds and has a molecular weight of 350.46 g/mol.
Mechanism of Action
N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-5-methylpyridine-2-carboxamide acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine, a neurotransmitter that is crucial for cognitive function. By inhibiting the breakdown of acetylcholine, this compound can help improve cognitive function and memory.
Biochemical and physiological effects:
This compound has been shown to have significant effects on the central nervous system. It has been demonstrated to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to have neuroprotective effects, which means that it can protect neurons from damage and prevent cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-5-methylpyridine-2-carboxamide is that it has a high selectivity for acetylcholinesterase, which means that it does not interact with other enzymes in the body. This makes it a useful tool for studying the role of acetylcholine in various physiological processes. However, one of the limitations of this compound is that it can be difficult to synthesize, which can limit its availability for research studies.
Future Directions
There are several potential future directions for research involving N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-5-methylpyridine-2-carboxamide. One area of interest is the development of new drugs based on this compound for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of the neuroprotective effects of this compound in other neurological conditions, such as traumatic brain injury and stroke. Additionally, this compound could be used as a tool for studying the role of acetylcholine in other physiological processes, such as muscle contraction and cardiovascular function.
Synthesis Methods
N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-5-methylpyridine-2-carboxamide can be synthesized through a multistep process involving the reaction of 2,5-dimethylpyridine with benzyl chloride, followed by the reduction of the resulting benzylpyridine with sodium borohydride. The final step involves the reaction of the resulting benzylpiperidine with formaldehyde to yield this compound.
Scientific Research Applications
N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-5-methylpyridine-2-carboxamide has been shown to have potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-5-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-7-8-18(21-11-15)20(25)22-19-13-23(10-9-17(19)14-24)12-16-5-3-2-4-6-16/h2-8,11,17,19,24H,9-10,12-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBDJNOPPLPXDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)NC2CN(CCC2CO)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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